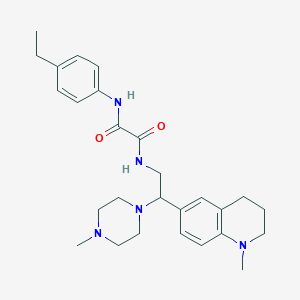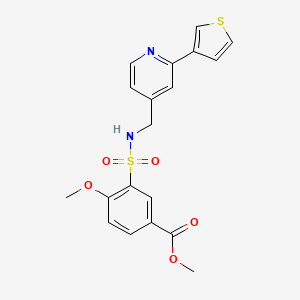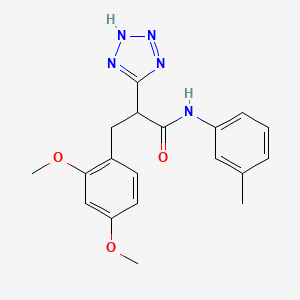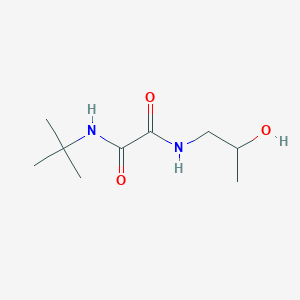![molecular formula C9H11Cl2N3S B2944108 [4-(Pyridin-2-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride CAS No. 1955541-32-8](/img/structure/B2944108.png)
[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride” is a complex organic molecule that contains a pyridine ring and a thiazole ring. These are both heterocyclic aromatic compounds, meaning they contain atoms other than carbon in their ring structure - nitrogen in the case of pyridine, and sulfur and nitrogen in the case of thiazole .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and thiazole rings. These rings are likely to contribute to the compound’s chemical reactivity and properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing thiazole and pyridine rings are known to participate in a variety of chemical reactions. For instance, thiazoles can act as ligands in coordination chemistry, and pyridines can undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of nitrogen and sulfur atoms in the rings could potentially make the compound a good ligand for metal ions .Aplicaciones Científicas De Investigación
Optical and Luminescent Materials
A study describes the facile synthesis of novel compounds displaying tuneable luminescence, significant quantum yields, and large Stokes' shifts. These properties make such compounds suitable for technological applications, including as materials for blue light emission and sensing technologies. The research outlines a multiple condensation procedure involving methanamine and di- and tricarboxylic acids, leading to compounds with diverse coordination motifs suitable for various technological applications (Volpi et al., 2017).
Catalysis and Organic Synthesis
Another investigation explores the synthesis of a diamino derivative designed to stabilize parallel turn conformations, utilizing a [1,3]-dipolar cycloaddition reaction. This compound demonstrates potential applications in catalysis and the design of new molecular architectures for organic synthesis (Bucci et al., 2018).
Bioactive Compound Development
Research into the antiosteoclast activity of certain boronates, synthesized through a reaction involving methanamine, highlights the potential for developing new treatments targeting bone diseases. These compounds have shown varying degrees of activity, suggesting a promising avenue for therapeutic development (Reddy et al., 2012).
Anticonvulsant Agents
A series of novel Schiff bases of 3-aminomethyl pyridine, synthesized through condensation reactions, were screened for anticonvulsant activity. These compounds, confirming their chemical structures through spectroscopy and elemental analysis, displayed significant seizures protection, highlighting their potential as anticonvulsant agents (Pandey & Srivastava, 2011).
Mecanismo De Acción
Target of Action
The compound contains a pyridinyl and a thiazolyl group. Compounds with these groups often interact with various enzymes and receptors in the body. Without specific studies, it’s hard to identify the exact targets .
Mode of Action
The mode of action would depend on the specific targets this compound interacts with. Generally, compounds with these groups can act as inhibitors or activators of their target proteins, altering their function .
Biochemical Pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound affects. Thiazole derivatives have been found to affect a wide range of pathways, from cellular metabolism to signal transduction .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the body’s ability to absorb, distribute, metabolize, and excrete it. Without specific studies on this compound, it’s hard to provide detailed information .
Result of Action
The results of this compound’s action would depend on its targets and mode of action. It could potentially lead to changes in cellular function, gene expression, or signal transduction .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors such as pH, temperature, presence of other compounds, and specific conditions within the body .
Safety and Hazards
Direcciones Futuras
The future research directions would depend on the current applications of this compound. If it’s a drug, future research could involve improving its efficacy or reducing its side effects. If it’s a ligand in coordination chemistry, future research could involve finding new metal complexes and studying their properties .
Propiedades
IUPAC Name |
(4-pyridin-2-yl-1,3-thiazol-2-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S.2ClH/c10-5-9-12-8(6-13-9)7-3-1-2-4-11-7;;/h1-4,6H,5,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPFBRJGQAUDRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2944025.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B2944027.png)



![4-[Bromo(difluoro)methyl]sulfonylbenzene-1,2-diamine](/img/structure/B2944032.png)
![4-(N-benzyl-N-ethylsulfamoyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2944034.png)

![4-Ethoxy-3-fluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2944037.png)


![(E)-2-(allylamino)-3-((allylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2944043.png)
